molecular formula C13H10N2O3 B14856394 6-(4-Methyl-3-nitrophenyl)nicotinaldehyde

6-(4-Methyl-3-nitrophenyl)nicotinaldehyde

Cat. No.: B14856394
M. Wt: 242.23 g/mol
InChI Key: KRQSCGKATAYIFC-UHFFFAOYSA-N
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Description

6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde is an organic compound with a complex structure that includes both a pyridine ring and a nitro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylphenyl to produce 4-methyl-3-nitrophenyl. This intermediate is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position of the pyridine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde is unique due to the presence of both a nitro-substituted phenyl ring and a pyridine ring with an aldehyde group.

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

6-(4-methyl-3-nitrophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H10N2O3/c1-9-2-4-11(6-13(9)15(17)18)12-5-3-10(8-16)7-14-12/h2-8H,1H3

InChI Key

KRQSCGKATAYIFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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